2,3,5,6-Tetrafluoroaniline

Conducting Polymers Electrochemistry Sensor Materials

2,3,5,6-Tetrafluoroaniline is the regiospecific monomer for poly(2,3,5,6-tetrafluoroaniline) (PTFANI), which exhibits a unique proton-coupled electron transfer mechanism and a 1:3 anion doping ratio not observed in non-fluorinated PANI. This isomer alone enables precise nucleophilic substitution for medicinal chemistry SAR, while PTFANI-coated electrodes achieve 450 ppb ammonia detection in humid air and resist microbial poisoning in sewage-fed fuel cells—outperforming poly(2-fluoroaniline) and PANI. Secure this high-purity (≥97%) building block for advanced sensor, energy-storage, and pharmaceutical intermediate applications.

Molecular Formula C6H3F4N
Molecular Weight 165.09 g/mol
CAS No. 700-17-4
Cat. No. B1293806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoroaniline
CAS700-17-4
Molecular FormulaC6H3F4N
Molecular Weight165.09 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)N)F)F
InChIInChI=1S/C6H3F4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2
InChIKeySPSWJTZNOXMMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoroaniline (CAS 700-17-4): Properties and Core Specifications


2,3,5,6-Tetrafluoroaniline (CAS 700-17-4) is a fluorinated aromatic amine with the molecular formula C6H3F4N and a molecular weight of 165.09 g/mol [1]. It is characterized by four fluorine atoms occupying the 2, 3, 5, and 6 positions of the benzene ring, leaving the 4-position unsubstituted. This specific substitution pattern imparts distinct electronic and steric properties, including a predicted pKa of -0.22 ± 0.10, significantly lower than unsubstituted aniline, and a melting point of 31-32 °C [2]. It serves primarily as a key intermediate in pharmaceutical, agrochemical, and advanced material syntheses [3].

The Specificity of 2,3,5,6-Tetrafluoroaniline: Why Isomer and Analog Substitutions Fail


While several fluorinated aniline derivatives exist, direct substitution for 2,3,5,6-tetrafluoroaniline is rarely straightforward due to profound differences in reactivity, polymer morphology, and electrochemical behavior governed by fluorine substitution patterns. For instance, the polymer derived from this monomer, PTFANI, exhibits a unique redox mechanism and anion doping ratio (1 ClO4- per 3 monomer units) not observed in non-fluorinated polyaniline (PANI) [1]. Furthermore, in nucleophilic substitution reactions, the 2,3,5,6-isomer demonstrates regioselectivity distinct from its 2,3,4,5 and 2,3,4,6 isomers, leading to different substitution products [2]. Even compared to pentafluoroaniline, the presence of a single hydrogen at the 4-position critically alters its radical reactivity and synthetic utility [3].

2,3,5,6-Tetrafluoroaniline: Quantified Differentiation from Analogs


Distinct Anion Doping and Redox Mechanism in PTFANI Polymer vs. Polyaniline (PANI)

Polymer films of poly(2,3,5,6-tetrafluoroaniline) (PTFANI) exhibit a fundamentally different doping and redox mechanism compared to non-fluorinated polyaniline (PANI). Electrochemical quartz crystal microbalance (EQCM) and X-ray photoelectron spectroscopy (XPS) analyses revealed that PTFANI's anion uptake ratio is 1 ClO4- per 3 monomer units, whereas PANI typically incorporates anions in a 1:1 or 1:2 ratio with nitrogen sites [1]. Additionally, for PTFANI at pH > 1.85, the redox process involves proton transfer (1 H+ per electron) with no anion insertion, a behavior not observed in PANI [1].

Conducting Polymers Electrochemistry Sensor Materials

Superior Electrocatalyst Protection in Microbial Fuel Cells vs. Polyaniline and Poly(2-fluoroaniline)

In microbial fuel cell (MFC) anode applications, poly(2,3,5,6-tetrafluoroaniline) (PTFANI) provides superior protection of platinum electrocatalysts against poisoning by metabolic by-products compared to both unsubstituted polyaniline (PANI) and poly(2-fluoroaniline) [1]. The study highlights that the high stability of PTFANI towards microbial and chemical degradation makes it uniquely suited for microbially aggressive environments like sewage or sludge, where other polymers fail [1].

Microbial Fuel Cells Electrocatalysis Bioprocessing

Regioselective Nucleophilic Substitution Pattern Distinct from Other Tetrafluoroaniline Isomers

A comparative study of the three isomeric tetrafluoroanilines (2,3,5,6-, 2,3,4,5-, and 2,3,4,6-tetrafluoroaniline) in direct nucleophilic substitution with sodium methanethiolate revealed that 2,3,5,6-tetrafluoroaniline undergoes substitution at one or two fluorine atoms, leading to distinct product stereochemistries as deduced by 1H, 19F, and 13C NMR [1]. The 2,3,5,6-isomer's symmetry (C2v) dictates a unique pattern of activation and substitution compared to the other isomers, which have different fluorine arrangements and thus different reactive sites [1].

Organic Synthesis Fluorine Chemistry Medicinal Chemistry

Hydrophobic Substrate-Selective Electrocatalysis vs. Other Polyaniline Films

Poly(2,3,5,6-tetrafluoroaniline) (PFA) film-coated electrodes demonstrate a pronounced hydrophobic effect on electrocatalysis. In voltammetric studies, the PFA-coated electrode exhibited relatively higher catalytic activity for the redox of hydrophobic p-quinones/hydroquinones compared to hydrophilic analogs [1]. This substrate selectivity, rationalized by hydrophilic-hydrophobic interactions, was not observed to the same degree with other polyaniline film-coated electrodes tested in the same study [1].

Electrocatalysis Surface Chemistry Sensors

High-Purity Synthesis via Regioselective Ammoniation Avoiding Isomer Byproduct

A patented synthetic method for 2,3,5,6-tetrafluoroaniline achieves high purity by avoiding the common isomer byproduct 2-amino-3,4,5,6-tetrafluorobenzonitrile [1]. The process uses 2,3,4,5,6-pentafluorophenylnitrile and ammonia water with tetrabutylammonium bisulfate as a phase transfer catalyst to achieve high-selectivity ammoniation. This yields intermediate 4-amino-2,3,5,6-tetrafluoroaniline with a purity exceeding 99.5% [1]. In contrast, conventional ammoniation routes produce significant isomer impurities, necessitating costly purification.

Process Chemistry Synthesis Pharmaceutical Intermediates

2,3,5,6-Tetrafluoroaniline: Recommended Application Scenarios Based on Evidence


Heterojunction-Based Ammonia Sensors for Humid Environments

Leveraging PTFANI's unique proton-coupled electron transfer and low conductivity, researchers can fabricate double-lateral heterojunctions (e.g., with lutetium bisphthalocyanine) that exhibit high sensitivity to ammonia, achieving a detection limit of 450 ppb even in humid atmospheres [1]. This is a direct application of the distinct electrochemical behavior quantified in Section 3, Evidence Item 1.

Anode Modification in Microbial Fuel Cells Operating in Harsh Bioprocess Environments

PTFANI is the polymer of choice for protecting platinum electrocatalysts in microbial fuel cells exposed to sewage or sludge. Its demonstrated superior stability against microbial and chemical degradation, as compared to PANI and poly(2-fluoroaniline), directly addresses the challenge of electrode poisoning [2].

Synthesis of Advanced Fluorinated Drug Candidates Requiring Precise Substitution Patterns

The regiospecific reactivity of 2,3,5,6-tetrafluoroaniline in nucleophilic substitution enables the synthesis of specific regioisomers not accessible from other tetrafluoroaniline isomers [3]. This is critical for medicinal chemists exploring structure-activity relationships where the exact position of fluorine atoms dictates target binding and metabolic stability.

Hydrophobic Electrode Coatings for Selective Electroanalysis

PTFANI film-coated electrodes can be employed for the selective detection of hydrophobic analytes (e.g., certain quinones) while discriminating against hydrophilic interferences. This application stems directly from the observed hydrophobic effect and substrate selectivity reported in voltammetric studies [4].

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